Cyclopentadienylniobium(v)tetrachloride

Description

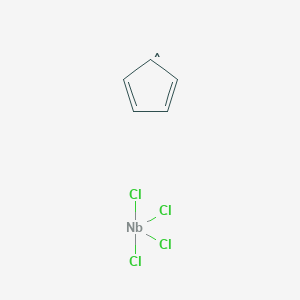

Cyclopentadienylniobium(V) tetrachloride (C₅H₅Cl₄Nb) is a niobium-based organometallic compound featuring a cyclopentadienyl (Cp) ligand coordinated to a niobium(V) center with four chloride ligands. Key properties include a molecular weight of 299.81 g/mol, a yellow-to-brown crystalline appearance, and a melting point of 180°C . Classified as hazardous (UN3261, 8/PG II), it carries risk codes H314 (causes severe skin burns) and H318 (causes serious eye damage), necessitating stringent safety protocols during handling . Its synthesis typically involves reacting niobium pentachloride (NbCl₅) with cyclopentadienide salts, a common route for metallocene derivatives.

Properties

Molecular Formula |

C5H5Cl4Nb |

|---|---|

Molecular Weight |

299.8 g/mol |

InChI |

InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 |

InChI Key |

GKEMWFXJIFQMQF-UHFFFAOYSA-J |

Canonical SMILES |

C1=C[CH]C=C1.Cl[Nb](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary method for synthesizing cyclopentadienylniobium(V) tetrachloride involves the direct reaction of niobium pentachloride (NbCl₅) with cyclopentadiene (C₅H₆) under controlled conditions. This reaction typically proceeds in an inert atmosphere (e.g., nitrogen or argon) to avoid oxidation or hydrolysis of sensitive intermediates and products.

- Reagents: Niobium pentachloride (NbCl₅), cyclopentadiene (C₅H₆)

- Solvents: Non-coordinating or weakly coordinating solvents such as toluene or dichloromethane are employed to dissolve NbCl₅ and facilitate reaction.

- Atmosphere: Inert gas atmosphere (N₂ or Ar) to prevent moisture and oxygen interference.

- Temperature: Ambient to moderate heating (room temperature to ~50°C) to optimize reaction rate without decomposition.

- Reaction Time: Typically several hours with constant stirring.

- Isolation: The product is isolated by filtration and purified by recrystallization or distillation under reduced pressure.

This method yields cyclopentadienylniobium(V) tetrachloride as yellow to brown crystalline solids with good purity suitable for research applications.

Detailed Reaction Conditions and Mechanism

The reaction mechanism involves the substitution of one chloride ligand in niobium pentachloride by the cyclopentadienyl anion formed in situ by deprotonation of cyclopentadiene. The process can be summarized as:

$$

\text{NbCl}5 + \text{C}5\text{H}6 \rightarrow \text{C}5\text{H}5\text{NbCl}4 + \text{HCl}

$$

The cyclopentadienyl ligand coordinates to the niobium center in an η⁵-fashion, stabilizing the metal center and resulting in the formation of the metallocene complex.

Industrial Scale Synthesis

Industrial synthesis follows the same fundamental pathway but is scaled up using industrial reactors equipped with precise temperature and atmosphere control systems. The reaction parameters are optimized to maximize yield and product purity. Post-reaction, the crude product undergoes purification steps such as fractional crystallization or vacuum distillation to remove unreacted starting materials and by-products.

Comparative Analysis with Related Metallocene Complexes

Cyclopentadienylniobium(V) tetrachloride shares synthetic and structural similarities with other cyclopentadienyl metal halides such as cyclopentadienyltitanium(IV) tetrachloride and cyclopentadienylzirconium(IV) tetrachloride. Preparation methods involve halogenation reactions where bis(cyclopentadienyl) metal dichlorides react with elemental halogens under controlled temperatures and solvents like carbon tetrachloride or tetrachloroethylene.

| Compound | Metal Center | Halide Ligands | Solvent Examples | Reaction Temperature | Notes on Preparation |

|---|---|---|---|---|---|

| Cyclopentadienylniobium(V) tetrachloride | Niobium (V) | 4 Chlorides | Toluene, Dichloromethane | 20–50 °C | Direct reaction of NbCl₅ with C₅H₆ under inert atmosphere |

| Cyclopentadienyltitanium(IV) trichloride | Titanium (IV) | 3 Chlorides | Carbon tetrachloride | 55–60 °C | Chlorination of bis(cyclopentadienyl)titanium dichloride |

| Cyclopentadienylzirconium(IV) dichloride | Zirconium (IV) | 2 Chlorides | Trichlorobenzene | ~10 °C | Bromination or chlorination of bis(cyclopentadienyl)zirconium dichloride |

This comparison highlights that the niobium compound synthesis is generally milder and involves direct ligand substitution, whereas titanium and zirconium analogs often require halogenation of preformed bis(cyclopentadienyl) complexes.

Research Outcomes and Data Summary

Yields and Purity

- Typical yields of cyclopentadienylniobium(V) tetrachloride range from moderate to high, depending on reaction scale and conditions.

- Purification by recrystallization from solvents such as n-pentane or dichloromethane yields crystalline products with melting points consistent with literature values (yellow to brown solids).

- The reaction is sensitive to moisture; thus, rigorous inert atmosphere techniques are necessary to prevent hydrolysis and degradation.

Analytical Characterization

| Characterization Method | Observations/Results |

|---|---|

| Melting Point | Approximately 150–170 °C (varies with purity) |

| UV-Vis Spectroscopy | Characteristic absorption bands due to metal-ligand charge transfer |

| Infrared Spectroscopy | Bands corresponding to cyclopentadienyl ring and Nb-Cl bonds |

| Elemental Analysis | Consistent with C₅H₅Cl₄Nb formula |

| X-ray Crystallography | Confirms η⁵ coordination of cyclopentadienyl ring to Nb center |

Summary Table: Preparation Parameters of Cyclopentadienylniobium(V) Tetrachloride

| Parameter | Description |

|---|---|

| Starting Materials | Niobium pentachloride (NbCl₅), cyclopentadiene (C₅H₆) |

| Solvents | Toluene, dichloromethane (dry, inert) |

| Atmosphere | Nitrogen or argon |

| Temperature Range | 20–50 °C |

| Reaction Time | Several hours (typically 2–6 hours) |

| Purification Method | Filtration, recrystallization, vacuum distillation |

| Product Appearance | Yellow to brown crystalline solid |

| Yield | Moderate to high (dependent on scale and conditions) |

Chemical Reactions Analysis

Cyclopentadienylniobium(V) tetrachloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with various ligands to form substituted derivatives. Common reagents include phosphines and amines.

Reduction Reactions: The compound can be reduced to lower oxidation states of niobium using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to higher oxidation states, although this is less common.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with phosphines can yield phosphine-substituted niobium complexes .

Scientific Research Applications

Cyclopenta-1,3-diene;niobium(5+);tetrachloride, also known as cyclopentadienylniobium(V) tetrachloride, is a metallocene compound with the molecular formula C₅H₅Cl₄Nb . This compound features a niobium atom coordinated to a cyclopentadienyl ring and four chloride atoms. It is commonly used in research and industrial applications because of its unique chemical properties.

Scientific Research Applications

Cyclopenta-1,3-diene;niobium(5+);tetrachloride has a wide range of applications in scientific research:

- Chemistry It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

- Biology It is investigated for its potential use in bioinorganic chemistry and as a model compound for studying metal-ligand interactions.

- Medicine It is explored for its potential use in developing new pharmaceuticals and as a precursor for radiopharmaceuticals.

- Industry It is utilized in the production of advanced materials, such as high-performance polymers and coatings.

Biological Applications

Research has explored the use of this compound in several biological contexts:

- Catalysis in Organic Reactions It has been utilized as a catalyst in organic synthesis, which indirectly supports biological research by facilitating the creation of complex organic molecules.

- Bioinorganic Chemistry The compound serves as a model for studying metal-ligand interactions that are crucial in biological systems, such as metalloproteins.

Mechanism of Action

The mechanism by which cyclopentadienylniobium(V) tetrachloride exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing a reactive niobium center that can interact with substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Cyclopentadienyl Metal Chlorides

Cyclopentadienylniobium(V) tetrachloride belongs to a broader class of cyclopentadienyl metal halides. Below is a comparative analysis of its structural analogs, focusing on molecular properties, hazards, and applications:

Table 1: Comparative Properties of Cyclopentadienyl Metal Chlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | Purity (%) | Key Hazards (H-Codes) | CAS Number |

|---|---|---|---|---|---|---|---|

| Cyclopentadienylniobium(V) tetrachloride | C₅H₅Cl₄Nb | 299.81 | Yellow-brown crystals | 180 | 98 | H314, H318 | 33114-15-7 |

| Cyclopentadienylmolybdenum(V) tetrachloride | C₅H₅Cl₄Mo | ~302.75* | Not reported | Not reported | 95+ | Likely similar to Nb analog | 62927-99-5 |

| Cyclopentadienyltantalum tetrachloride | C₅H₅Cl₄Ta | ~387.75* | Not reported | Not reported | 97 | Likely similar to Nb analog | 62927-98-4 |

| Cyclopentadienyltitanium trichloride | C₅H₅Cl₃Ti | ~219.22* | Not reported | Not reported | 99 | Not specified | 1270-98-0 |

*Calculated using atomic weights: Mo (95.95), Ta (180.95), Ti (47.87), Cl (35.45), C₅H₅ (65.05).

Key Observations:

Molecular Weight Trends : Heavier transition metals (e.g., Ta vs. Nb) result in higher molecular weights, impacting solubility and reactivity .

Oxidation States : Niobium and molybdenum derivatives are in the +5 oxidation state (Cp⁻ + 4Cl⁻), while titanium trichloride is in +4 (Cp⁻ + 3Cl⁻) .

Hazards : All compounds likely exhibit corrosivity due to chloride ligands and reactive metal centers, though only the Nb analog’s specific hazards are documented .

Discrepancies in Evidence:

- lists conflicting CAS numbers for Cyclopentadienyltantalum tetrachloride (33114-15-7) and Cyclopentadienylniobium(V) tetrachloride (62927-98-4), but cross-referencing with and confirms the correct CAS for the Nb compound is 33114-15-7 .

Broader Context:

- It is a volatile liquid (MW 173.3 g/mol) with acute inhalation hazards, highlighting the diversity in metal halide reactivity .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cyclopentadienylniobium(V)tetrachloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting niobium pentachloride (NbCl₅) with sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:

- Maintaining stoichiometric ratios (e.g., 1:1 molar ratio of NbCl₅ to NaCp).

- Strict moisture control (use Schlenk line or glovebox techniques).

- Post-reaction purification via vacuum sublimation or recrystallization from non-polar solvents.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for all procedures.

- Hazard Mitigation : Avoid skin/eye contact (causes severe irritation) and inhalation (acute toxicity). In case of exposure:

- Skin: Wash with soap/water for 15 minutes.

- Inhalation: Administer oxygen if respiratory distress occurs.

- Storage : Store in airtight containers under dry argon, away from oxidizers and moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) to confirm Cp ligand presence (δ ~ 5.5–6.0 ppm for aromatic protons).

- FT-IR : Identify Nb-Cl stretches (~350–400 cm⁻¹) and Cp ligand vibrations.

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm octahedral geometry around Nb(V) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Model Setup : Use Gaussian or ORCA software with B3LYP functional and LANL2DZ basis set for Nb.

- Key Analyses :

- Frontier Molecular Orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Natural Bond Orbital (NBO) analysis to quantify ligand-to-metal charge transfer.

- Validation : Compare computed bond lengths/angles with XRD data .

Q. What experimental strategies address contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. Ar) to assess stability thresholds.

- Statistical Analysis : Apply non-parametric tests (e.g., Mann-Kendall) to identify trends across datasets, accounting for outliers and measurement errors .

- Reproducibility : Standardize heating rates (±1°C/min) and sample mass (5–10 mg) to minimize variability .

Q. How can ligand substitution reactions of this compound be tailored for catalytic applications?

- Methodological Answer :

- Ligand Screening : Test steric/electronic effects of substituting Cl⁻ with alkoxides, amides, or phosphines.

- Catalytic Assays :

- Polymerization: Monitor ethylene/α-olefin insertion rates using in-situ GC-MS.

- Cross-Coupling: Optimize Miyaura borylation conditions (e.g., solvent polarity, temperature).

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction intermediates and turnover frequencies .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.